2-(4,4-Difluoropiperidin-1-yl)-6-fluoropyridine
Overview
Description
2-(4,4-Difluoropiperidin-1-yl)-6-fluoropyridine is a heterocyclic organic compound that features a piperidine ring substituted with two fluorine atoms and a pyridine ring substituted with one fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,4-Difluoropiperidin-1-yl)-6-fluoropyridine typically involves the reaction of 4,4-difluoropiperidine with 6-fluoropyridine under specific conditions. One common method includes the use of trifluoroacetic acid in dichloromethane as a solvent. The reaction is stirred at room temperature for several hours, followed by extraction and purification steps .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(4,4-Difluoropiperidin-1-yl)-6-fluoropyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(4,4-Difluoropiperidin-1-yl)-6-fluoropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4,4-Difluoropiperidin-1-yl)-6-fluoropyridine involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved can include signal transduction pathways, metabolic pathways, or gene expression regulation .
Comparison with Similar Compounds
- 2-(4,4-Difluoropiperidin-1-yl)aniline
- 2-(4,4-Difluoropiperidin-1-yl)pyrimidine
- 2-(4,4-Difluoropiperidin-1-yl)-4-methylpyrimidine
Comparison: 2-(4,4-Difluoropiperidin-1-yl)-6-fluoropyridine is unique due to the presence of both a fluorine-substituted piperidine ring and a fluorine-substituted pyridine ring. This dual substitution can enhance its chemical stability and biological activity compared to similar compounds that may only have one fluorine substitution.
Properties
IUPAC Name |
2-(4,4-difluoropiperidin-1-yl)-6-fluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2/c11-8-2-1-3-9(14-8)15-6-4-10(12,13)5-7-15/h1-3H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBXACKAEFMEPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2=NC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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